(2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one is an organic compound characterized by its unique structure, which includes a fluorophenyl group and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one typically involves the condensation of 4-fluoroacetophenone with benzaldehyde in the presence of a base, followed by the reaction with hydroxylamine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction can yield amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines or alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on modifying its structure to enhance its efficacy and reduce toxicity.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-({[(1E)-1-(4-chlorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one
- (2E)-1-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one
- (2E)-1-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one
Uniqueness
The presence of the fluorophenyl group in (2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one imparts unique properties such as increased lipophilicity and metabolic stability. This makes it distinct from its analogs with different substituents, enhancing its potential in various applications.
Properties
Molecular Formula |
C17H14FNO2 |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
[(E)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H14FNO2/c1-13(15-8-10-16(18)11-9-15)19-21-17(20)12-7-14-5-3-2-4-6-14/h2-12H,1H3/b12-7+,19-13+ |
InChI Key |
WIAUVMXWAVZQCD-CLHQEALVSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)/C=C/C1=CC=CC=C1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NOC(=O)C=CC1=CC=CC=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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